molecular formula C9H6BrN3O B1495255 7-Bromo-3-cyano-6-methoxy-5-azaindole

7-Bromo-3-cyano-6-methoxy-5-azaindole

Cat. No.: B1495255
M. Wt: 252.07 g/mol
InChI Key: IFZWRBHDVHAVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-cyano-6-methoxy-5-azaindole is a high-value chemical building block designed for medicinal chemistry and anticancer research. This multi-functional scaffold is structurally analogous to 7-azaindole derivatives that have demonstrated significant potential as potent inhibitors of cyclin-dependent kinase 8 (CDK8) . CDK8 is an emerging and promising drug target implicated in the progression of various cancers, including acute myeloid leukemia, colorectal cancer, and breast cancer . The core 5-azaindole structure serves as a privileged scaffold in drug discovery, while the specific bromo, cyano, and methoxy substituents provide distinct synthetic handles for structure-activity relationship (SAR) exploration. The bromo moiety at the 7-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic and heteroaromatic systems to target specific hydrophobic regions of the kinase binding pocket . The 3-cyano group can act as a hydrogen bond acceptor, potentially enhancing binding affinity, and the 6-methoxy group can influence the molecule's electronic properties and overall bioavailability. Researchers can leverage this compound to design and synthesize novel targeted therapies, building upon recent studies where similar 7-azaindole derivatives exhibited excellent inhibitory activity against CDK8 (IC50 values in the nanomolar range) and induced cell cycle arrest and apoptosis in cancer cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3O/c1-14-9-7(10)8-6(4-13-9)5(2-11)3-12-8/h3-4,12H,1H3

InChI Key

IFZWRBHDVHAVJM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=CNC2=C1Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Azaindole Derivatives

Compound Name Substituents Molecular Formula CAS RN Key Properties/Applications
This compound Br (C7), CN (C3), OMe (C6) C₉H₅BrN₃O Not reported Potential kinase inhibitor intermediate
7-Bromo-6-methoxy-5-azaindole Br (C7), OMe (C6) C₈H₆BrN₂O 1190314-42-1 Intermediate for drug discovery
5-Bromo-7-azaindole Br (C5) C₇H₅BrN₂ 183208-35-7 Commercial availability (>95% purity)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Br (C5), CN (C6) C₈H₃BrN₃ 1190317-45-3 Electrophilic substitution studies
3-Bromo-1-methyl-7-azaindole Br (C3), Me (N1) C₈H₇BrN₂ Not reported Synthesized via bromination

Key Observations:

Substituent Diversity: The target compound combines bromine, cyano, and methoxy groups, which are absent in simpler derivatives like 5-bromo-7-azaindole.

Synthetic Complexity : Introducing three substituents (Br, CN, OMe) likely requires multi-step protocols, contrasting with single-step bromination methods for 3-bromo-1-methyl-7-azaindole .

Electronic Effects: The electron-withdrawing cyano group at C3 may deactivate the ring toward electrophilic substitution compared to 5-bromo-7-azaindole, while the methoxy group at C6 could enhance solubility .

Table 2: Reactivity and Functional Potential

Compound Reactivity Highlights Applications
This compound Suzuki coupling (C7-Br), cyano reduction to amine Kinase inhibitors, fluorescent materials
5-Bromo-7-azaindole Cross-coupling (C5-Br), halogen exchange API intermediates, ligand design
3-Bromo-1-methyl-7-azaindole Nucleophilic substitution (C3-Br), N-methyl stability Small-molecule probe synthesis
  • Cross-Coupling Potential: The bromine at C7 positions the compound for palladium-catalyzed reactions, a strategy employed in synthesizing kinase inhibitors (e.g., JAK/STAT inhibitors) .
  • Cyano Group Utility: The C3-CN group can be transformed into carboxylic acids or amines, expanding its utility in prodrug design .

Commercial and Industrial Relevance

  • Cost Drivers: Multi-step synthesis and purification challenges (e.g., regioselective functionalization) may increase production costs compared to mono-substituted analogs .

Preparation Methods

The preparation of This compound can be approached by first synthesizing the 5-bromo-7-azaindole core through established methods such as hydrogenation-bromination-dehydrogenation or Sonogashira coupling routes. Subsequently, selective introduction of cyano and methoxy groups at the 3- and 6-positions can be achieved via functional group transformations or cyclization strategies involving dialkoxy nitrile intermediates. The choice of method depends on scale, cost, and desired purity, with several patented processes offering robust and high-yielding pathways suitable for pharmaceutical intermediate production.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-3-cyano-6-methoxy-5-azaindole?

The synthesis typically involves sequential functionalization of the azaindole core. Methoxy groups are introduced via nucleophilic substitution using sodium methoxide in DMSO, while bromination is achieved with reagents like N-bromosuccinimide (NBS). Cyanation can proceed through palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) or Sandmeyer-type reactions. Purification via column chromatography and recrystallization ensures high purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • IR Spectroscopy : Identification of the cyano group (~2200 cm⁻¹) and methoxy C-O stretches.
  • X-ray Crystallography : Definitive structural elucidation when single crystals are obtainable .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a kinase inhibitor scaffold, particularly targeting JAK2 or FLT3 in cancer research. Its electron-deficient azaindole core enhances binding affinity to ATP pockets, making it valuable for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to the azaindole core?

Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.
  • Base and Solvent : Cs₂CO₃ in dioxane/water mixtures improves coupling efficiency.
  • Temperature : Microwave-assisted synthesis at 100°C reduces reaction time.
  • Monitoring : Use TLC (Rf tracking) and HPLC to assess reaction progress and byproduct formation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic hotspots (e.g., C-7 bromine site). Molecular dynamics simulations model solvent effects (e.g., DMSO polarity) on reaction pathways. Software like Gaussian or ORCA is employed for transition-state analysis .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological approaches include:

  • Assay Standardization : Control pH, temperature, and cell line provenance (e.g., use isogenic lines).
  • Orthogonal Validation : Combine enzymatic assays with surface plasmon resonance (SPR) for binding affinity verification.
  • Batch Analysis : Assess synthetic batch variability via LC-MS to rule out impurities .

Q. What strategies mitigate competing side reactions during cyanation?

  • Catalyst Tuning : Use Pd₂(dba)₃ with Xantphos to suppress dehalogenation.
  • Protecting Groups : Temporarily protect the methoxy group with SEM-Cl to prevent demethylation.
  • Low-Temperature Cyanation : Conduct reactions at –20°C to minimize hydrolysis of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.